molecular formula C21H20FN3O3S B2507063 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 609792-41-8

2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2507063
CAS No.: 609792-41-8
M. Wt: 413.47
InChI Key: VVFPGWPRMUYCCW-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a chemically unique triazolothiadiazine derivative offered as a high-purity building block for advanced medicinal chemistry and drug discovery applications. This compound belongs to a class of nitrogen- and sulfur-containing bicyclic scaffolds that have demonstrated significant potential in pharmaceutical research due to their diverse biological activities . The structural fusion of a five-membered triazole ring with a six-membered thiadiazine ring creates a privileged structure that is frequently explored for its bioactive properties . Researchers value this specific chemical architecture as it has served as a core template for developing compounds with various pharmacological effects, including analgesic and anti-inflammatory applications . The compound's molecular framework, featuring specific substitutions at the 2- and 5- positions with diethoxyphenyl and fluorophenyl groups respectively, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Its chemical reactivity allows for further functionalization and derivatization, enabling medicinal chemists to optimize pharmacokinetic properties and enhance target affinity . This product is provided For Research Use Only and is strictly intended for laboratory research purposes in chemical biology, hit-to-lead optimization, and the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a key synthetic intermediate to develop new chemical entities targeting various disease pathways.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-3-27-16-10-7-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-5-8-15(22)9-6-13/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFPGWPRMUYCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

The synthesis of triazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds or the cyclocondensation of suitable precursors. The compound can be synthesized through established methods that involve the formation of the triazole ring followed by thiazine incorporation.

Anticancer Activity

Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Case Study : A related study on fluorinated triazoles demonstrated antiproliferative activity against lung and breast cancer cells. Compounds were tested for their efficacy, revealing IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The biological activity of triazoles extends to antimicrobial properties. Triazole-thiazine compounds have been reported to exhibit antibacterial and antifungal activities against a range of pathogens.

  • Research Findings : A study highlighted that certain triazole derivatives showed comparable antibacterial efficacy against Mycobacterium tuberculosis and exhibited significant antifungal activity against clinically relevant fungi .

Enzyme Inhibition

Triazole derivatives are known for their ability to inhibit various enzymes. The presence of the thiazine ring enhances this property by increasing the binding affinity through additional hydrogen bonding interactions.

  • Mechanism : The interaction with enzymes such as aromatase and cholinesterase has been documented. The ability of these compounds to form hydrogen bonds with enzyme active sites is crucial for their inhibitory effects .

Data Table: Biological Activities Overview

Activity TypeCompound StructureObserved EffectsReference
Anticancer2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)Cytotoxicity against cancer cells
Antimicrobial1,2,4-triazole derivativesAntibacterial and antifungal effects
Enzyme InhibitionTriazole-thiazine compoundsInhibition of aromatase

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. A derivative of this compound demonstrated significant inhibition against the VIM-2 enzyme with an IC50 value of 38.36 μM, indicating its promise as a lead compound for developing new antibiotics to combat resistant bacterial strains .

Anticancer Properties

The compound's structural features suggest it may possess anticancer properties. Triazole derivatives have been linked to various biological activities, including anticancer effects. Research indicates that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines, making it a candidate for further exploration in cancer therapy .

Study on Antimicrobial Activity

In a study published in December 2019, researchers screened various triazole derivatives for their inhibitory effects on MBLs. The results showed that certain derivatives of triazolo-thiazines exhibited potent inhibition against MBLs with selectivity towards specific types like VIM-2 and IMP-1. These findings support the development of targeted therapies against antibiotic-resistant infections .

Study on Anticancer Activity

A review article published in February 2022 compiled synthetic approaches for triazolo-thiadiazine derivatives and their biological activities. The review noted that compounds similar to 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one showed significant cytotoxicity against various cancer cell lines. This highlights the need for further investigation into their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of triazolothiazinones are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound (CAS/Reference) Substituents (Position 2/5) Molecular Formula Molecular Weight Key Features
Target Compound 3,4-diethoxyphenyl / 4-fluorophenyl C21H22FN3O4S* ~439.44* High lipophilicity, electron-rich aryl groups
CAS 620570-79-8 4-chlorophenyl / 3,4-dimethoxyphenyl C19H16ClN3O3S 401.865 Chlorine enhances electrophilicity
CAS 403830-64-8 4-chlorophenyl / 4-methoxyphenyl C19H15ClN3O2S 403.83 Methoxy improves solubility
CAS 442556-14-1 4-ethoxy-3-methoxyphenyl / 4-fluorophenyl C20H18FN3O3S 423.10 Ethoxy-methoxy synergy

*Calculated based on analogous compounds due to lack of direct data.

Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-diethoxy and 4-fluoro substituents in the target compound contrast with chlorine in CAS 620570-79-8, which is electron-withdrawing. Ethoxy groups increase lipophilicity compared to methoxy .
  • Bioactivity Trends : Chlorophenyl analogs (e.g., CAS 620570-79-8) are associated with antimicrobial activity, while fluorophenyl derivatives (e.g., CAS 442556-14-1) may enhance target binding due to fluorine’s electronegativity .

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